molecular formula C22H19ClFNO2 B2479725 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol CAS No. 341967-46-2

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol

Cat. No.: B2479725
CAS No.: 341967-46-2
M. Wt: 383.85
InChI Key: OOHMOFWXZVUGIU-DHRITJCHSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol is a synthetic organic compound that belongs to the class of benzyl derivatives This compound is characterized by the presence of chloro, fluoro, and methyl substituents on a benzyl-imino-methyl-benzenediol framework

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-[(4-methylphenyl)methyliminomethyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFNO2/c1-14-5-7-15(8-6-14)12-25-13-16-9-10-21(26)18(22(16)27)11-17-19(23)3-2-4-20(17)24/h2-10,13,26-27H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHMOFWXZVUGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=CC2=C(C(=C(C=C2)O)CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and 4-methylbenzylamine.

    Formation of Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-methylbenzylamine to form an intermediate benzylamine derivative.

    Imination Reaction: The intermediate undergoes an imination reaction with formaldehyde to form the imino-methyl derivative.

    Hydroxylation: Finally, the imino-methyl derivative is hydroxylated to introduce the diol functionality, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of halogen and hydroxyl groups can enhance interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol would depend on its specific application. For instance:

    Biological Activity: If the compound exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s reactivity in chemical processes would involve interactions with reagents and catalysts, leading to the formation of new products.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol
  • 2-(2-Fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol
  • 2-(2-Chloro-6-fluorobenzyl)-4-{[(benzyl)imino]methyl}-1,3-benzenediol

Uniqueness

The uniqueness of 2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol lies in its specific combination of chloro, fluoro, and methyl substituents, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially valuable for specific applications.

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